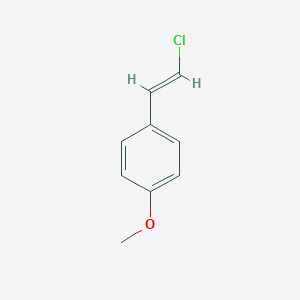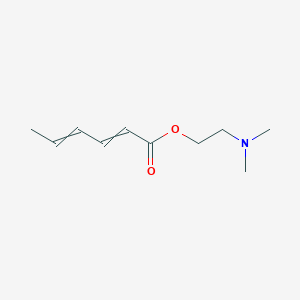
Dimethylaminoethyl sorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylaminoethyl sorbate (DMAS) is a chemical compound that belongs to the class of sorbates. It is synthesized by the reaction of sorbic acid with dimethylaminoethanol. DMAS is commonly used as a food preservative due to its antimicrobial properties. However, recent scientific research has shown that DMAS has potential applications in various fields, including medical research, drug development, and nanotechnology.
Wirkmechanismus
The mechanism of action of Dimethylaminoethyl sorbate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. Dimethylaminoethyl sorbate has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Biochemical and Physiological Effects
Dimethylaminoethyl sorbate has been shown to have a low toxicity profile and is generally considered safe for use in various applications. However, high concentrations of Dimethylaminoethyl sorbate can cause irritation to the skin and eyes. In addition, Dimethylaminoethyl sorbate has been shown to have some effects on the cardiovascular system, including a decrease in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dimethylaminoethyl sorbate is its antimicrobial properties, which make it a useful tool for studying microorganisms in the laboratory. Dimethylaminoethyl sorbate is also relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, Dimethylaminoethyl sorbate has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on Dimethylaminoethyl sorbate. One area of interest is the development of Dimethylaminoethyl sorbate-based drugs for the treatment of cancer and other diseases. Another area of research is the use of Dimethylaminoethyl sorbate in nanotechnology, where it has potential applications in the development of new materials and devices. Finally, there is ongoing research into the mechanism of action of Dimethylaminoethyl sorbate, which could lead to a better understanding of its potential applications and limitations.
Synthesemethoden
Dimethylaminoethyl sorbate is synthesized by the reaction of sorbic acid with dimethylaminoethanol in the presence of a catalyst. The reaction produces Dimethylaminoethyl sorbate and water as byproducts. The synthesis of Dimethylaminoethyl sorbate is a relatively simple process and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Dimethylaminoethyl sorbate has been extensively studied for its potential applications in various scientific fields. In medical research, Dimethylaminoethyl sorbate has been shown to have anticancer properties, and it is being investigated as a potential drug candidate for the treatment of various types of cancer. Dimethylaminoethyl sorbate has also been studied for its antimicrobial properties, and it is being evaluated as a potential alternative to traditional antibiotics.
Eigenschaften
CAS-Nummer |
16899-74-4 |
|---|---|
Molekularformel |
C9H5BrClN |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl hexa-2,4-dienoate |
InChI |
InChI=1S/C10H17NO2/c1-4-5-6-7-10(12)13-9-8-11(2)3/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
BBGPLJAAAZDEGF-UHFFFAOYSA-N |
SMILES |
CC=CC=CC(=O)OCCN(C)C |
Kanonische SMILES |
CC=CC=CC(=O)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



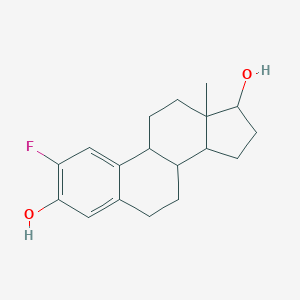
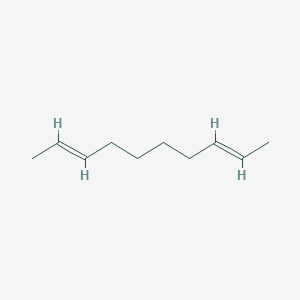
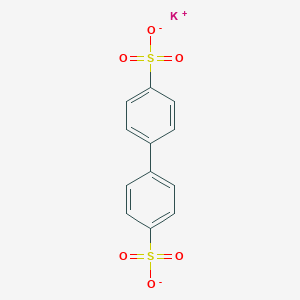
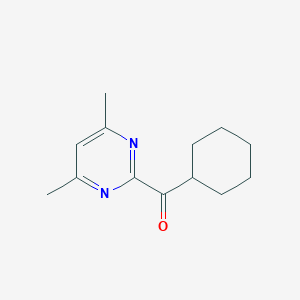
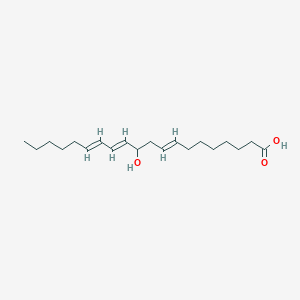
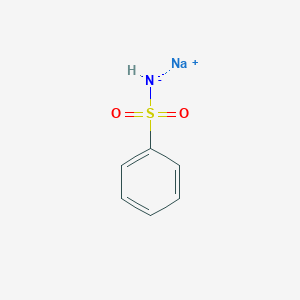
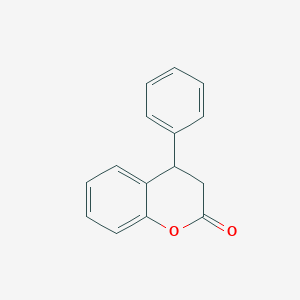
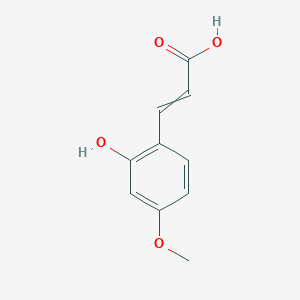
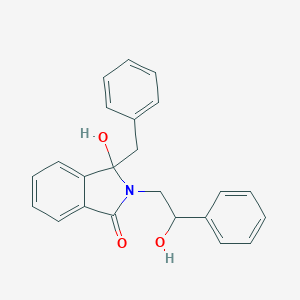
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
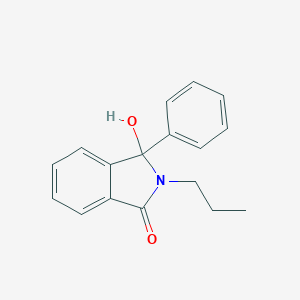
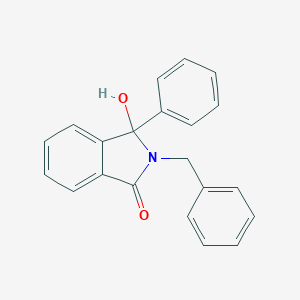
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)
